molecular formula C6H8BrNS B1271160 N-[(5-bromothien-2-yl)methyl]-N-methylamine CAS No. 90553-43-8

N-[(5-bromothien-2-yl)methyl]-N-methylamine

Cat. No.: B1271160
CAS No.: 90553-43-8
M. Wt: 206.11 g/mol
InChI Key: CWURHLHTEJAXEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-bromothien-2-yl)methyl]-N-methylamine is a useful research compound. Its molecular formula is C6H8BrNS and its molecular weight is 206.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWURHLHTEJAXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368707
Record name N-[(5-bromothien-2-yl)methyl]-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90553-43-8
Record name N-[(5-bromothien-2-yl)methyl]-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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[BH3-]C#N
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Synthesis routes and methods II

Procedure details

14 g (209 mmol) of methylamine hydrochloride are added to a solution of 5 g (42 mmol) of 5-bromothiophene-2-carboxaldehyde in 80 ml of ethanol and 40 ml of methanol. The reaction medium is cooled to 0° C. and 5.8 g (83.8 mmol) of sodium cyanoborohydride are added. The reaction medium is stirred at 0° C. for 5 hours, hydrolysed and diluted with ethyl acetate. The organic phase is washed with water, dried over magnesium sulfate, filtered and evaporated. The residue obtained is taken up in a 70/30 heptane/dichloromethane mixture and then filtered. 6.7 g of crude residue are obtained.
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14 g
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5 g
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80 mL
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40 mL
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5.8 g
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heptane dichloromethane
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